2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) reacts with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction.
2-Chloro-4-picoline (2-Chloro-4-methylpyridine) has been used in the determination of gas-phase basicity of several relatively small organic molecules that are used in the MALDI.

Brand Name: Vulcanchem
CAS No.: 3678-62-4
VCID: VC21063374
InChI: InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
SMILES: CC1=CC(=NC=C1)Cl
Molecular Formula: C6H6ClN
Molecular Weight: 127.57 g/mol

2-Chloro-4-methylpyridine

CAS No.: 3678-62-4

Cat. No.: VC21063374

Molecular Formula: C6H6ClN

Molecular Weight: 127.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methylpyridine - 3678-62-4

Specification

CAS No. 3678-62-4
Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
IUPAC Name 2-chloro-4-methylpyridine
Standard InChI InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Standard InChI Key MZVSTDHRRYQFGI-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)Cl
Canonical SMILES CC1=CC(=NC=C1)Cl
Boiling Point 192.0 °C
Melting Point 115.0 °C

Introduction

Chemical Identity and Structure

2-Chloro-4-methylpyridine is a substituted pyridine containing a chlorine atom at the 2-position and a methyl group at the 4-position of the pyridine ring. Its structure creates unique reactivity patterns that make it valuable in organic synthesis.

ParameterValue
Chemical Name2-Chloro-4-methylpyridine
Alternative Names2-Chloro-4-picoline
Molecular FormulaC₆H₆ClN
CAS Registry Number3678-62-4
SMILES NotationC1(Cl)=NC=CC(C)=C1
InChIInChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Molecular Weight127.57 g/mol

The compound features a pyridine ring with a chlorine substituent at position 2 and a methyl group at position 4, giving it distinctive chemical reactivity compared to other pyridine derivatives. The chlorine atom creates an electron-withdrawing effect, making the compound susceptible to nucleophilic substitution reactions, while the methyl group provides opportunities for further functionalization .

Physical and Chemical Properties

2-Chloro-4-methylpyridine exhibits characteristic physical and chemical properties that determine its behavior in chemical reactions and its handling requirements.

Physical Properties

The compound exists as a colorless to light yellow liquid at room temperature with specific physical parameters that are crucial for its identification and handling.

PropertyValue
Physical StateLiquid
AppearanceColorless to light yellow liquid
Melting Point115°C
Boiling Point194-195°C (lit.), 99°C at 30 mmHg
Density1.142 g/mL at 25°C
Specific Gravity1.16 (20/20)
Flash Point193°F (90°C)
Refractive Index1.53

These physical properties are important for quality control in manufacturing processes and for ensuring the identity and purity of the compound in research applications .

Chemical Properties

The chemical reactivity of 2-Chloro-4-methylpyridine is primarily influenced by the pyridine nitrogen and the chlorine substituent.

PropertyValue
pKa0.94±0.10 (Predicted)
Proton Affinity921.2 kJ/mol
Gas Basicity889.4 kJ/mol
ReactivitySusceptible to nucleophilic substitution at C-2 position

The compound shows characteristic reactivity patterns of 2-halopyridines, with the chlorine atom being particularly prone to nucleophilic substitution. The nitrogen atom in the pyridine ring provides basic properties, with a relatively low pKa value indicating moderate basicity. The proton affinity and gas basicity values provide important information about its behavior in gas-phase reactions and acid-base chemistry .

Synthesis Methods

Several methods have been developed for the synthesis of 2-Chloro-4-methylpyridine, with variations depending on the starting materials and desired purity.

From 2-Amino-4-picoline

One common method involves the conversion of 2-amino-4-picoline to 2-Chloro-4-methylpyridine through a chlorination reaction:

  • 2-Amino-4-picoline is treated with phosphorus oxychloride (POCl₃)

  • The mixture is heated to 80-110°C and refluxed for 5-15 hours under stirring conditions

  • After cooling, cold water and ammonia water are carefully added

  • The temperature is maintained at 20-35°C in an ice-salt bath

  • The pH is adjusted to 10.0-11.5 with ammonia water

  • The product is obtained through reduced pressure distillation

This method typically uses a molar ratio of POCl₃ to 2-amino-4-picoline between 1/3:1 and 3:1, optimizing yield and purity .

Alternative Synthesis Pathways

Alternative synthetic routes may involve:

  • Chlorination of 4-methylpyridine-N-oxide

  • Direct halogenation of 4-methylpyridine

  • Conversion of 3-cyano-4-methyl-2-pyridone to 2-chloro-3-cyano-4-methylpyridine followed by selective transformations

The choice of synthetic route depends on factors such as availability of starting materials, desired scale, purity requirements, and economic considerations. For instance, a patent describes a process where 3-cyano-4-methyl-2-pyridone is treated with a strong chlorinating agent such as POCl₃ and PCl₅, with subsequent heating to reflux (approximately 115°C) for about two hours to complete the chlorination .

Applications and Uses

2-Chloro-4-methylpyridine has found numerous applications across various scientific and industrial domains, primarily due to its versatile reactivity profile.

Pharmaceutical Applications

The compound serves as a crucial intermediate in pharmaceutical synthesis:

  • Used as a reagent in the synthesis of mGLUR5 modulators (imidazolyl-ethynyl-pyridines) with potential antipsychotic properties

  • Employed in the preparation of trifluoromethyl(pyrimidinyl)azetidinecarboxamides, which function as TGR5 agonists with oral bioavailability

  • Utilized in the development of anti-inflammatory and analgesic drugs

  • Serves as a precursor in the synthesis of antihistamines and other therapeutic agents

Agricultural Applications

In agricultural chemistry, 2-Chloro-4-methylpyridine contributes to the development of:

  • Herbicides with selective activity

  • Fungicides for crop protection

  • Other agrochemicals to improve crop yield and protect against pests

Research and Industrial Applications

Beyond pharmaceuticals and agriculture, the compound has applications in:

  • Material science for the production of specialty polymers and resins

  • Organic synthesis as a versatile building block

  • Flavor and fragrance industry for synthesizing aromatic compounds

  • Chemical research as a model substrate for studying substitution reactions

A notable example of its synthetic utility is its reaction with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine through palladium-catalyzed cross-coupling reactions .

Biological Activity

Research on 2-Chloro-4-methylpyridine and its derivatives has revealed several biological activities that contribute to its importance in medicinal chemistry.

Antimicrobial Properties

While direct antimicrobial data for 2-Chloro-4-methylpyridine is limited, related compounds such as 2-Chloro-4-(chloromethyl)pyridine have demonstrated effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents. Studies have shown activity against both bacterial and fungal pathogens, making these compounds valuable in antimicrobial research.

Cytotoxic Effects

Research suggests that chlorinated pyridine derivatives can influence cell viability and proliferation. Close structural analogues have shown:

  • Dose-dependent inhibition of cancer cell proliferation

  • Potential to induce apoptosis in specific cancer cell lines

  • Selective cytotoxicity toward certain tumor types

For example, in vitro tests on HeLa cells with related compounds revealed significant reductions in cell viability at concentrations above 50 µM, indicating potential for further development as anticancer therapeutics.

Receptor Interactions

Derivatives of 2-Chloro-4-methylpyridine have been studied for their interactions with various biological receptors:

DerivativeTarget ReceptorActivity (IC₅₀)
Compound A (derived from 2-Chloro-4-methylpyridine)Histamine receptors25 μM
Compound B (derived from 2-Chloro-4-methylpyridine)Histamine receptors30 μM
Derivative X (related structure)COX-119.45 ± 0.07 μM
Derivative X (related structure)COX-231.4 ± 0.12 μM
Derivative Y (related structure)COX-126.04 ± 0.36 μM
Derivative Y (related structure)COX-223.8 ± 0.20 μM

These studies demonstrate the potential of 2-Chloro-4-methylpyridine derivatives in modulating important biological targets relevant to inflammation and allergic responses.

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Combustible LiquidH227Combustible liquid

These hazard classifications necessitate specific safety measures during handling and storage .

Precautionary Measures

To ensure safe handling, the following precautionary measures are recommended:

  • P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant .

Analytical Methods and Characterization

Various analytical techniques are employed for the identification, quantification, and characterization of 2-Chloro-4-methylpyridine.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structural and electronic properties of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation

  • Infrared (IR) Spectroscopy: Identifies functional groups

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns

  • UV-Visible Spectroscopy: Characterizes electronic transitions

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and quantification:

  • Gas Chromatography (GC): Standard method for purity determination (>98.0% purity typical for commercial grade)

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and purity screening

Physical Property Determination

Physical property measurements complement spectroscopic and chromatographic methods:

  • Melting/boiling point determination

  • Refractive index measurement

  • Density determination

  • Flash point assessment

These analytical methods ensure the identity, purity, and quality of 2-Chloro-4-methylpyridine for research and industrial applications .

Current Research and Future Perspectives

Research on 2-Chloro-4-methylpyridine continues to evolve, with several emerging applications and ongoing studies expanding its utility.

Recent Research Findings

Current research efforts focus on:

  • Development of novel synthetic methodologies for more efficient production

  • Exploration of new derivatives with enhanced biological activities

  • Investigation of catalytic applications in cross-coupling reactions

  • Evaluation of environmental impact and biodegradation pathways

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